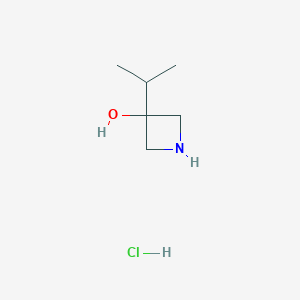

3-(Propan-2-yl)azetidin-3-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-propan-2-ylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(2)6(8)3-7-4-6;/h5,7-8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMCUWMTTJAAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848192-94-9 | |

| Record name | 3-Azetidinol, 3-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848192-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(propan-2-yl)azetidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Strategies of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties into drug candidates.[1] This four-membered heterocycle, while strained, offers greater stability than its aziridine counterpart, making it a versatile building block for exploring chemical space.[2][3] This guide provides a comprehensive technical overview of 3-substituted 3-hydroxyazetidines, with a specific focus on the synthesis, characterization, and chemical properties of 3-(Propan-2-yl)azetidin-3-ol hydrochloride. We will delve into its core characteristics, propose a robust synthetic pathway based on established organometallic chemistry, and discuss critical aspects of its stability and handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

The Azetidine Scaffold: A Privileged Motif in Drug Design

Azetidines have emerged as a "privileged" structural motif in drug discovery, appearing in numerous bioactive compounds and approved therapeutics.[4] Their value stems from a unique combination of structural and physical properties:

-

Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of attached substituents, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding.[1]

-

Improved Physicochemical Properties: Incorporation of the azetidine ring can modulate key drug-like properties. The nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and permeability compared to analogous carbocyclic systems like cyclobutane.

-

Metabolic Stability: The azetidine ring itself is generally more stable to metabolic degradation than more flexible acyclic amines.

-

Novel Chemical Space: As a three-dimensional scaffold, it allows for the precise vectoral projection of substituents into binding pockets, providing a powerful tool for structure-activity relationship (SAR) studies.[5]

This combination of features has led to the successful integration of azetidines into drugs across various therapeutic areas, including antihypertensives like Azelnidipine and kinase inhibitors such as Cobimetinib.[2] The 3-hydroxyazetidine subunit, in particular, serves as a versatile intermediate, offering a handle for further functionalization or acting as a key pharmacophoric element.[6][7]

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds, primarily the parent Azetidin-3-ol hydrochloride.

| Property | This compound | Azetidin-3-ol Hydrochloride (for comparison) |

| CAS Number | 848192-94-9[8] | 18621-18-6[9][10][11] |

| Molecular Formula | C₆H₁₄ClNO | C₃H₈ClNO[9][11] |

| Molecular Weight | 151.63 g/mol | 109.55 g/mol [9][11] |

| Appearance | Predicted to be a white to off-white solid | White to Off-White Crystalline Powder[6][7][12] |

| Purity | ≥95% (as per supplier data)[8] | ≥98% (typical commercial purity)[9] |

| Solubility | Predicted to be soluble in water, DMSO, and methanol | Soluble in water, DMSO, methanol[7] |

| Melting Point | Not reported | 85 - 92 °C[6][7] |

| Storage | Recommended: Room temperature, sealed in dry, away from moisture[10][13] | 4°C, sealed storage, away from moisture[10][12] |

Synthesis and Mechanistic Considerations

A robust and logical synthesis for 3-substituted-3-hydroxyazetidines involves the nucleophilic addition of an organometallic reagent to an N-protected 3-azetidinone. This approach offers high convergence and excellent control over the introduction of the C3-substituent.

Proposed Synthetic Workflow

The most field-proven approach to synthesize the target compound is a three-step sequence starting from a commercially available N-Boc-3-azetidinone.

Caption: Proposed synthetic workflow for 3-(Propan-2-yl)azetidin-3-ol HCl.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established chemical transformations. Each step includes checkpoints for reaction monitoring.

Objective: To synthesize this compound.

Materials:

-

N-Boc-3-azetidinone

-

Isopropylmagnesium bromide (2.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (4.0 M in 1,4-Dioxane)

-

Diethyl ether (Et₂O)

Procedure:

-

Step 1: Grignard Addition

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-3-azetidinone (1.0 eq).

-

Dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: The low temperature is critical to control the exothermicity of the Grignard addition and prevent side reactions.

-

Add isopropylmagnesium bromide (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -65 °C.

-

After addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Validation: Monitor reaction progress by TLC (e.g., 30% EtOAc/Hexanes), observing the consumption of the starting ketone.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(propan-2-yl)azetidin-3-ol. This intermediate can be purified by flash chromatography if necessary.

-

-

Step 2: Deprotection and Salt Formation

-

Dissolve the crude intermediate from Step 1 in a minimal amount of methanol or ethyl acetate.

-

Add hydrochloric acid (4.0 M in 1,4-Dioxane, 3.0-4.0 eq) dropwise at 0 °C.

-

Causality: A strong acid is required to cleave the tert-butyloxycarbonyl (Boc) group. The gaseous byproducts (isobutylene and CO₂) are easily removed. Using HCl directly facilitates the formation of the desired hydrochloride salt in a single step.

-

Allow the mixture to stir at room temperature for 2-4 hours.

-

Validation: The formation of a white precipitate is indicative of successful salt formation. Monitor the disappearance of the Boc-protected intermediate by LC-MS.

-

Add Et₂O to the mixture to further precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold Et₂O, and dry under high vacuum to yield this compound.

-

Spectroscopic and Analytical Characterization

The identity and purity of the final compound would be confirmed using a suite of standard analytical techniques. The following table outlines the predicted data based on the compound's structure.

| Technique | Predicted Spectroscopic Signature |

| ¹H NMR | (400 MHz, D₂O): Signals corresponding to the isopropyl methine (septet, ~2.0-2.2 ppm), two isopropyl methyl groups (doublet, ~0.9-1.1 ppm), and non-equivalent azetidine ring CH₂ protons (multiplets/diastereotopic, ~3.8-4.2 ppm). OH and NH protons may exchange with D₂O or appear as a broad singlet. |

| ¹³C NMR | (100 MHz, D₂O): Approximately 4 distinct carbon signals expected: isopropyl methine (CH), isopropyl methyls (CH₃), azetidine ring carbons (CH₂), and the quaternary C3-carbon bearing the hydroxyl group. |

| Mass Spec (ESI+) | Expected [M+H]⁺ for the free base (C₆H₁₃NO) at m/z = 116.1070.[14] |

| IR Spectroscopy | Broad absorption band for O-H and N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹). |

Chemical Stability and Reactivity

The reactivity of azetidines is dominated by their inherent ring strain (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening reactions under specific conditions.[2]

Acid-Catalyzed Decomposition

The primary stability concern for azetidines is degradation under acidic conditions.[15] The azetidine nitrogen is basic and readily protonated. This azetidinium ion is highly activated towards nucleophilic attack, leading to irreversible ring cleavage.

Caption: Mechanism of acid-catalyzed decomposition of the azetidine ring.

For this compound, this means that while the compound is isolated as a stable salt, prolonged exposure to strong aqueous acid, especially at elevated temperatures, could lead to degradation. The stability is significantly higher than that of N-aryl azetidines, which can be destabilized by electronic effects.[16]

Protocol: Aqueous Stability Assessment by NMR

Objective: To determine the half-life (T₁/₂) of an azetidine compound at a specific pH.

Procedure:

-

Sample Preparation: Prepare a 10 mM stock solution of the azetidine hydrochloride in DMSO.

-

Incubation: In an NMR tube, combine a buffered aqueous solution (e.g., D₂O with phosphate buffer adjusted to pH 7.4, or a DCl solution for acidic pH) with an internal standard (e.g., DSS or TMSP).

-

Initiate the experiment by adding a known volume of the DMSO stock solution to the NMR tube to achieve a final concentration of ~0.5-1.0 mM. Record this as time zero.

-

Time Points: Acquire a ¹H NMR spectrum at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours) while maintaining the sample at a constant temperature (e.g., 37 °C).

-

Analysis: Integrate a characteristic signal of the parent compound against the internal standard at each time point. Plot the natural logarithm of the remaining parent compound concentration versus time. The half-life can be calculated from the slope of the resulting line.[15]

Safe Handling and Storage

As with all amine-containing heterocyclic compounds, proper safety protocols are essential.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[18] Avoid creating dust. Use spark-proof tools and ground equipment to prevent static discharge.[18][19]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[20] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids (beyond its salt form).[18] The hydrochloride salt is expected to be hygroscopic, so protection from moisture is critical for long-term stability.[7]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[19] Prevent entry into waterways.[20]

Conclusion and Future Outlook

This compound represents a valuable and synthetically accessible building block for drug discovery. Its rigid azetidine core, combined with the tertiary alcohol and isopropyl functionalities, provides medicinal chemists with a unique scaffold to enhance potency, selectivity, and ADME properties. The synthetic route outlined herein is robust and scalable, while an understanding of the compound's stability profile ensures its effective use in multi-step synthetic campaigns. As the demand for novel, three-dimensional chemical matter continues to grow, functionalized azetidines like the title compound are poised to play an increasingly important role in the development of next-generation therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025-08-29). The Role of Azetidine Derivatives in Drug Discovery. [Link]

-

RSC Publishing. (2021-03-24). Recent Advances in the Synthesis and Reactivity of Azetidines. [Link]

-

Cambridge Bioscience. Azetidin-3-ol (hydrochloride) - MedChem Express. [Link]

-

ResearchGate. (2018-01). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. [Link]

-

Chemos GmbH&Co.KG. (2020-02-04). Safety Data Sheet: Azetidine. [Link]

-

SPARROW. (2025-06-19). What are the safety precautions when handling azetidine?. [Link]

-

ResearchGate. Stability of different azetidine esters. [Link]

- Google Patents.

-

NIH National Library of Medicine. (2021-09-30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

-

PubChemLite. This compound. [Link]

-

Supporting Information. Novel carboxamide-based allosteric MEK inhibitors. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines. [Link]

-

PubChemLite. 3-(azetidin-3-yl)propan-1-ol hydrochloride. [Link]

-

NIH National Library of Medicine. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. [Link]

-

Organic Syntheses Procedure. azetidine. [Link]

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

NIH PubChem. 3-Hydroxyazetidine. [Link]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 8. 848192-94-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. Azetidin-3-ol (hydrochloride) - MedChem Express [bioscience.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scbt.com [scbt.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jnsparrowchemical.com [jnsparrowchemical.com]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Structure Elucidation of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride: A Multi-Technique Approach

An In-Depth Technical Guide for Drug Development Professionals

Foundational Strategy: Synthesis and Initial Assessment

Before embarking on advanced spectroscopic analysis, it is crucial to understand the synthetic context. A plausible synthetic route to 3-(propan-2-yl)azetidin-3-ol begins with a protected azetidin-3-one, which undergoes a Grignard reaction with isopropyl magnesium bromide, followed by deprotection and salt formation.

This context is vital as it informs the potential impurities we might encounter, such as unreacted starting materials or by-products from side reactions.[2] A preliminary purity assessment using High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) is a mandatory first step to ensure the sample is suitable for detailed structural analysis.

The Workflow of Elucidation: A Logic-Driven Path

The structural elucidation process is not a random collection of data but a logical progression where each step builds upon the last. Our approach is designed to first establish the fundamental framework of the molecule (mass and formula) and then meticulously map out its atomic connectivity.

Caption: Logical workflow for the structure elucidation of a novel small molecule.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: The first step in identifying an unknown is to determine its mass. High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is paramount. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[3] For our target molecule, we would analyze the free base (C₆H₁₃NO) generated in the ion source.

Experimental Protocol (HRMS-ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Analysis:

-

Identify the peak corresponding to [M+H]⁺. For C₆H₁₃NO, the expected exact mass is 115.0997. The observed mass for [C₆H₁₄NO]⁺ would be 116.1070.

-

Use the instrument's software to calculate the molecular formula from the exact mass and isotopic pattern.

-

Perform tandem MS (MS/MS) on the parent ion to observe fragmentation patterns, which can provide initial structural clues (e.g., loss of an isopropyl group).

-

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[4] For this molecule, we are specifically looking for evidence of the hydroxyl (-OH) group and the secondary amine hydrochloride (-NH₂⁺-) moiety. The presence of these bands provides immediate, tangible evidence that aligns with the proposed structure.

Experimental Protocol (FTIR-ATR):

-

Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Analyze the spectrum for characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale & Comments |

| O-H Stretch (Alcohol) | 3400 - 3200 (Broad) | The broadness is due to hydrogen bonding. This is a key indicator of the tertiary alcohol.[5] |

| N-H⁺ Stretch (Amine Salt) | 3000 - 2700 (Broad, Multiple) | The protonated nitrogen in the azetidine ring gives rise to broad absorptions, often with sub-peaks, in this region, clearly distinguishing it from a free amine.[6] |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Standard absorptions for the isopropyl and azetidine methylene groups. |

| N-H⁺ Bend (Amine Salt) | 1600 - 1500 | A characteristic bending vibration for secondary amine salts.[7] |

| C-O Stretch (Tertiary Alc.) | 1210 - 1100 | The position of the C-O stretch is diagnostic for the alcohol type. Tertiary alcohols appear at higher wavenumbers than primary or secondary alcohols.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. A full suite of 1D and 2D experiments is required to assign every proton and carbon and to piece the fragments together. The hydrochloride form can lead to peak broadening, particularly for protons near the nitrogen; running the sample as the free base or in a solvent like DMSO-d₆ can sometimes yield sharper signals.

¹H NMR: Proton Environments

Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) and acquire the spectrum on a 400 MHz or higher spectrometer.

Expected Data & Interpretation:

-

Isopropyl Group: We expect two distinct signals: a septet for the single CH proton and a doublet for the six equivalent CH₃ protons. The integration ratio will be 1:6.

-

Azetidine Ring Protons: The four protons on the azetidine ring (at C2 and C4) are diastereotopic due to the chiral center at C3. This means they are chemically non-equivalent and will appear as distinct signals. They are expected to show complex splitting patterns (multiplets) due to coupling to each other.[3]

-

Labile Protons (OH, NH₂⁺): These signals can be broad and their chemical shift is highly dependent on solvent, concentration, and temperature. A D₂O exchange experiment is crucial: adding a drop of D₂O to the NMR tube will cause the OH and NH₂⁺ signals to disappear, confirming their identity.[7]

¹³C NMR & DEPT: The Carbon Skeleton

Protocol: Acquire a broadband proton-decoupled ¹³C spectrum, along with DEPT-90 and DEPT-135 experiments.

Expected Data & Interpretation:

-

Total Carbons: Six distinct carbon signals are expected.

-

DEPT-135: Will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons (like C3) will be absent.

-

DEPT-90: Will only show CH signals (the isopropyl methine).

-

Quaternary Carbon (C3): This carbon, bearing the hydroxyl and isopropyl groups, will be visible in the main ¹³C spectrum but absent from all DEPT spectra. Its identification is a critical validation point.

| Carbon Assignment | Expected ¹³C Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal | Rationale |

| C3 (Quaternary) | 70 - 85 | Absent | Absent | Quaternary carbon attached to electronegative O and N atoms. |

| C2, C4 (CH₂) | 50 - 65 | Negative | Absent | Methylene carbons of the strained azetidine ring adjacent to nitrogen.[3] |

| CH (Isopropyl) | 30 - 40 | Positive | Positive | Methine carbon of the isopropyl group. |

| CH₃ (Isopropyl) | 15 - 25 | Positive | Absent | Methyl carbons of the isopropyl group. |

2D NMR: Assembling the Puzzle

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect. For a molecule with a key quaternary center, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical, as it reveals long-range (2-3 bond) correlations between protons and carbons.

Key Experiments & Expected Correlations:

-

COSY (Correlation Spectroscopy): Confirms H-H coupling. A key correlation will be observed between the isopropyl CH septet and the CH₃ doublet. It will also show the coupling network between the diastereotopic protons on the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. It reveals the connectivity across the non-protonated C3 carbon.

Caption: Expected key 2- and 3-bond HMBC correlations confirming the molecular core.

The crucial observation will be correlations from the isopropyl CH proton and the azetidine ring protons to the quaternary carbon (C3). This unequivocally links the isopropyl group and the azetidine ring to the same tertiary alcohol carbon, confirming the overall structure.

Single Crystal X-Ray Diffraction: The Gold Standard

Expertise & Causality: When a compound can be crystallized, single-crystal X-ray diffraction (XRD) provides the ultimate, unambiguous proof of structure.[8][9] It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom and confirming absolute connectivity and stereochemistry.[10] For a novel compound entering development, obtaining a crystal structure is highly desirable for regulatory filings and for understanding solid-state properties.

Protocol:

-

Crystallization: Grow single crystals of the hydrochloride salt suitable for diffraction. This often requires screening various solvents and conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution & Refinement: Solve and refine the crystal structure to generate a final 3D model. The resulting CIF (Crystallographic Information File) is a complete record of the atomic coordinates.[8]

Conclusion: A Self-Validating Structural Dossier

The structure of 3-(propan-2-yl)azetidin-3-ol hydrochloride is confidently assigned by integrating the data from this multi-technique workflow.

-

HRMS confirms the molecular formula (C₆H₁₃NO).

-

IR Spectroscopy validates the presence of the tertiary alcohol and secondary amine hydrochloride functional groups.

-

¹H and ¹³C NMR identify all unique proton and carbon environments, consistent with the proposed structure.

-

2D NMR (especially HMBC) unequivocally establishes the atomic connectivity, linking the isopropyl group and azetidine ring to the C3 quaternary center.

-

X-Ray Crystallography , if obtained, provides the final, absolute confirmation of the 3D structure.

This systematic and logic-driven approach ensures the highest level of scientific integrity, providing a trustworthy and self-validating dossier essential for researchers, scientists, and drug development professionals.

References

- BenchChem. (2025). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. BenchChem.

- EvitaChem. (n.d.). Buy 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride (EVT-2527169). EvitaChem.

- Wujtewicz, K., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 233(1-3), 229-236.

- Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 969.

- University of Tikrit. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Tikrit Journal of Pure Science.

- ResearchGate. (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Request PDF.

- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. BenchChem.

- Excillum. (n.d.). Small molecule crystallography. Excillum.

- Smith, B. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts.

- Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.

- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. excillum.com [excillum.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Propan-2-yl)azetidin-3-ol Hydrochloride (CAS Number: 848192-94-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(propan-2-yl)azetidin-3-ol hydrochloride (CAS No: 848192-94-9), a valuable heterocyclic building block in modern medicinal chemistry. Azetidine scaffolds are increasingly sought after in drug discovery for their ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity. This document details the synthesis, physicochemical properties, and potential applications of this specific 3-substituted azetidin-3-ol derivative, offering a technical resource for its utilization in the design and development of novel therapeutics.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1] Its inherent ring strain, while a challenge in synthesis, provides a unique conformational rigidity that can favorably influence the binding of a molecule to its biological target. The incorporation of azetidine moieties into drug candidates has been shown to enhance properties such as metabolic stability and aqueous solubility, crucial parameters in optimizing pharmacokinetic profiles.[2]

Specifically, 3-substituted azetidin-3-ols represent a versatile class of building blocks. The hydroxyl group offers a handle for further functionalization, while the substituent at the 3-position allows for the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This compound, with its isopropyl substitution, provides a moderately lipophilic and sterically defined element, making it a useful component in the synthesis of compound libraries for screening against a variety of biological targets.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 848192-94-9 | [3][4][5][6][7][8] |

| Molecular Formula | C₆H₁₄ClNO | [3][4][7] |

| Molecular Weight | 151.63 g/mol | [3][7] |

| IUPAC Name | 3-(propan-2-yl)azetidin-3-ol;hydrochloride | [4] |

| SMILES | CC(C)C1(CNC1)O.Cl | [4] |

| Purity | Typically ≥97% | [7] |

| Storage | Store in a cool, dry place under an inert atmosphere. | [No specific citation] |

Synthesis and Mechanism

The synthesis of this compound is achieved through a multi-step process that involves the protection of the azetidine nitrogen, introduction of the isopropyl group, and subsequent deprotection. A representative synthetic route is outlined below, based on methodologies described in the patent literature for analogous structures.[9]

Synthetic Pathway

The most plausible and commonly employed strategy for the synthesis of 3-alkyl-3-hydroxyazetidines involves the addition of an organometallic reagent to an N-protected azetidin-3-one. The subsequent removal of the protecting group yields the desired product.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Benzhydryl-3-isopropylazetidin-3-ol

-

To a solution of N-benzhydrylazetidin-3-one in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF), cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of isopropylmagnesium bromide (a Grignard reagent) dropwise.[10]

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1-benzhydryl-3-isopropylazetidin-3-ol.[11]

Causality behind Experimental Choices:

-

N-Benzhydryl Protecting Group: The benzhydryl (diphenylmethyl) group is a bulky protecting group that effectively shields the azetidine nitrogen from reacting with the Grignard reagent. It is also readily removable under standard hydrogenolysis conditions.

-

Grignard Reaction: The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. The nucleophilic carbon of the isopropylmagnesium bromide attacks the electrophilic carbonyl carbon of the azetidin-3-one, forming the tertiary alcohol.[10]

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent the quenching of the Grignard reagent.[12]

Step 2: Synthesis of this compound

-

Dissolve 1-benzhydryl-3-isopropylazetidin-3-ol in methanol.[9]

-

To this solution, add a catalytic amount of 10% palladium on carbon (Pd/C) and a solution of hydrochloric acid (1N in methanol).[9]

-

The mixture is then subjected to a hydrogen atmosphere (hydrogenation) overnight.[9]

-

After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite).[9]

-

The solvent is evaporated under reduced pressure to yield this compound as the final product.[9]

Causality behind Experimental Choices:

-

Hydrogenolysis: This is a standard method for the cleavage of benzyl and benzhydryl protecting groups. The palladium catalyst facilitates the reaction of hydrogen gas with the C-N bond of the protecting group, leading to its removal.

-

Hydrochloric Acid: The addition of hydrochloric acid serves two purposes: it protonates the azetidine nitrogen, which can aid in the catalytic process, and it ensures that the final product is isolated as the stable and often more crystalline hydrochloride salt.

Spectroscopic Characterization (Predicted and Reported)

While a complete set of publicly available experimental spectra for this compound is limited, data for its precursors and related analogs, along with predictive tools, allow for a confident characterization.

¹H NMR Spectroscopy (Reported for 1-benzhydryl-3-isopropylazetidin-3-ol in DMSO-d₆, 400 MHz):

-

δ 7.40 (d, J = 7.2 Hz, 4H)

-

δ 7.26 (t, J = 7.2 Hz, 4H)

-

δ 7.18 (t, J = 7.2 Hz, 2H)

-

δ 4.93 (s, 1H)

-

δ 4.41 (s, 1H)

-

δ 3.12 (d, J = 8.0 Hz, 2H)

-

δ 2.80 (d, J = 8.0 Hz, 2H)

-

δ 1.76 (m, 1H)

-

δ 0.85 (d, J = 6.8 Hz, 6H)[9]

The spectrum for the final hydrochloride salt would show the absence of the benzhydryl protons (δ 7.18-7.40) and the appearance of signals corresponding to the azetidine ring protons, likely shifted downfield due to the protonation of the nitrogen.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The azetidine core can act as a conformationally restricted scaffold, and the isopropyl and hydroxyl groups provide points for diversification and interaction with biological targets.

Patent literature indicates that this compound has been utilized as an intermediate in the synthesis of compounds targeted for the treatment of malignant lymphoma.[13] This suggests its role in the development of kinase inhibitors or other anti-cancer agents where the azetidine moiety can occupy a specific binding pocket.

The broader class of 3-substituted azetidines has been explored for a range of biological activities, including:

-

Triple Reuptake Inhibitors: For the potential treatment of depression.[2]

-

Antiprotozoal Agents: As demonstrated by its inclusion in a patent for boron-containing compounds targeting protozoal infections.[9]

The incorporation of this compound into a lead molecule can be visualized as follows:

Caption: Integration of the azetidine building block into a lead molecule.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its synthesis, while requiring careful control of protecting group chemistry and reaction conditions, is achievable through established synthetic methodologies. The resulting compound offers a unique combination of a rigid azetidine core with functional handles for further elaboration, making it a valuable tool in the quest for novel therapeutics with improved pharmacological properties. This guide provides the foundational knowledge necessary for the effective incorporation of this versatile scaffold into drug design and development programs.

References

-

Capot Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Anvia Chemicals. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from [Link]

-

Mahapatra, M. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Retrieved from [Link]

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.

- Singh, G. S. (2021, May). Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. BJPMR.

-

ResearchGate. (n.d.). Formation of NH‐azetidines from Grignard reagents. Retrieved from [Link]

- Google Patents. (n.d.). WO2012020787A1 - Malignant lymphoma therapeutic agent.

- Google Patents. (n.d.). JP2018514519A - Boron-containing small molecules as antiprotozoal agents.

-

National Institutes of Health. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

-

IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 1-Alkyl-2-methylazetidin-3-ones and 1-Alkyl-2-methylazetidin-3-ols. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Oxidative Allene Amination for the Synthesis of azetidin-3-ones. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Retrieved from [Link]

-

ACS Publications. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Retrieved from [Link]

-

National Institutes of Health. (2024, February 8). RETRACTED: Synthesis and Properties of Novel Alkyl-Substituted Hexaazacyclophanes and Their Diradical Dications. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 848192-94-9 | this compound - Capot Chemical [capotchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | 848192-94-9 | YIB19294 [biosynth.com]

- 6. CAS 848192-94-9 | 4H03-5-08 | MDL MFCD27959490 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 848192-94-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. JP2018514519A - Boron-containing small molecules as antiprotozoal agents - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 848192-91-6|1-Benzhydryl-3-isopropylazetidin-3-ol|BLD Pharm [bldpharm.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. WO2012020787A1 - Malignant lymphoma therapeutic agent - Google Patents [patents.google.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain and defined three-dimensional geometry provide a unique combination of metabolic stability and structural rigidity, making it a highly sought-after building block in drug discovery.[3] This guide presents a detailed, field-proven methodology for the synthesis of this compound, a key tertiary alcohol-substituted azetidine. We will explore the strategic rationale behind the selected synthetic pathway, provide step-by-step experimental protocols, and discuss the critical mechanistic principles that ensure a successful and reproducible outcome.

Introduction: The Strategic Value of 3-Substituted Azetidines

The functionalization of the azetidine ring, particularly at the C3 position, has become a cornerstone of contemporary drug design.[4] Introducing substituents at this position allows for the precise modulation of a molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. Tertiary alcohols, like the one in our target molecule, are particularly valuable as they introduce a chiral center and a hydrogen bond donor/acceptor group, which can form critical interactions with biological targets.

The synthesis of these strained ring systems has historically posed significant challenges.[1] However, modern synthetic methods have made complex azetidines more accessible.[3][5] The pathway detailed herein leverages a robust and scalable two-step sequence starting from a commercially available protected azetidinone, providing a reliable route for producing high-purity this compound for research and development applications.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most efficiently approached through a convergent strategy. The core of this strategy is the formation of the C-C bond at the C3 position of the azetidine ring.

A logical retrosynthetic disconnection breaks the target molecule down into two key precursors: the protected intermediate, N-Boc-3-(propan-2-yl)azetidin-3-ol (2) , and the final hydrochloride salt (3) . The intermediate (2) can be readily formed via a nucleophilic addition of an isopropyl nucleophile to the carbonyl of a protected azetidinone. The most reliable and widely used method for this transformation is the Grignard reaction.[6][7] This leads us to the commercially available and stable starting material, 1-Boc-3-azetidinone (1) .

The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is a critical strategic choice. The Boc group is stable under the basic conditions of the Grignard reaction but can be easily removed under acidic conditions.[8][9] This allows for a dual-purpose final step: the acidic conditions required for Boc deprotection simultaneously protonate the azetidine nitrogen to form the desired hydrochloride salt.

Overall Synthetic Workflow

Caption: Overall two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate (2)

This step involves the nucleophilic addition of an isopropyl Grignard reagent to the carbonyl of 1-Boc-3-azetidinone. The causality behind this choice is the high reliability of Grignard reagents for forming carbon-carbon bonds by attacking electrophilic carbonyl centers.[7]

Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask. Isopropylmagnesium chloride (typically a 2.0 M solution in THF, 1.2 equivalents) is added to the dropping funnel.

-

Grignard Addition: The flask is cooled to 0 °C using an ice-water bath. A solution of 1-Boc-3-azetidinone (1) (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the cooled Grignard reagent solution over 30 minutes.[10] The temperature is carefully monitored to remain below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the resulting alkoxide and neutralizes the excess Grignard reagent.

-

Workup and Isolation: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-Boc protected intermediate (2) as a colorless oil or white solid.

Grignard Reaction Mechanism

Caption: Mechanism of nucleophilic attack on the azetidinone carbonyl.

Step 2: Deprotection and Hydrochloride Salt Formation (3)

The final step utilizes a strong acid to cleave the Boc protecting group. The choice of hydrochloric acid serves the dual purpose of deprotection and formation of the desired salt form, which often improves the stability and handling characteristics of the final compound.[11]

Protocol:

-

Setup: The purified intermediate (2) (1.0 equivalent) is dissolved in a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane in a round-bottom flask.

-

Acid Addition: A solution of hydrochloric acid (typically 4 M in 1,4-dioxane or a solution prepared by adding acetyl chloride to methanol, ~3-5 equivalents) is added to the stirred solution at room temperature.[8][11]

-

Reaction Progression: The reaction is stirred at room temperature for 1-3 hours. The deprotection often results in the precipitation of the hydrochloride salt. Progress can be monitored by TLC or LC-MS.

-

Isolation: Upon completion, the solvent is removed under reduced pressure. If a precipitate has formed, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether or hexane.

-

Purification: The resulting solid is typically of high purity. If necessary, it can be recrystallized from a solvent system such as methanol/ethyl acetate or isopropanol/ether to yield the final product, This compound (3) , as a white crystalline solid.

Data Summary

The following table summarizes the typical reagents, conditions, and expected outcomes for the synthesis.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield | Product |

| 1 | 1-Boc-3-azetidinone (1) | Isopropylmagnesium chloride | THF | 0 °C to RT | 2 - 4 | 75-90% | tert-Butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate (2) |

| 2 | Intermediate (2) | 4 M HCl in Dioxane | Dioxane | RT | 1 - 3 | >95% | This compound (3) |

Conclusion

This guide provides a robust and scientifically validated pathway for the synthesis of this compound. By employing a strategic Grignard addition to a protected azetidinone followed by a straightforward acidic deprotection and salt formation, researchers can reliably access this valuable building block. The detailed protocols and mechanistic insights are designed to empower drug development professionals to confidently incorporate this and similar azetidine scaffolds into their discovery programs, leveraging their unique structural and physicochemical advantages.

References

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Recent progress in synthesis of 3-functionalized azetidines.

- 1-Boc-3-azetidinone | 398489-26-4. ChemicalBook.

- Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. BenchChem.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Deprotection of N-BOC compounds.

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

- Reactions of Grignard Reagents. Master Organic Chemistry.

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

3-(Propan-2-yl)azetidin-3-ol hydrochloride molecular weight

An In-Depth Technical Guide to 3-(Propan-2-yl)azetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a functionalized azetidine derivative of significant interest in medicinal chemistry and drug discovery. The azetidine scaffold is increasingly recognized for its ability to confer desirable physicochemical properties to therapeutic candidates, including improved metabolic stability, solubility, and reduced lipophilicity.[1] This document details the fundamental properties of the title compound, including its molecular weight and structure. Furthermore, it presents a validated synthetic protocol, discusses methods for analytical characterization, outlines potential applications in drug development programs, and provides essential safety and handling information. The guide is intended to serve as a key resource for scientists leveraging novel building blocks in the design of next-generation therapeutics.

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in drug design.[2] Its strained ring system imparts a unique three-dimensional geometry and conformational rigidity, which can enhance binding affinity to biological targets.[3] Unlike larger, more flexible rings, azetidines can serve as compact and polar bioisosteres for commonly used groups like pyrrolidines, piperidines, or even gem-dimethyl groups, often leading to significant improvements in a molecule's pharmacokinetic profile.[1]

Specifically, 3-substituted azetidinols are versatile intermediates. The tertiary alcohol provides a key hydrogen bond donor/acceptor site, while the azetidine nitrogen offers a handle for further derivatization. The specific compound, this compound, combines the core azetidine scaffold with an isopropyl group, a small, lipophilic moiety that can probe hydrophobic pockets in target proteins. This guide focuses on the synthesis, properties, and utility of this valuable chemical entity.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecular weight is calculated based on its chemical formula and the atomic masses of its constituent elements.

| Property | Value | Source |

| IUPAC Name | 3-(Propan-2-yl)azetidin-3-ol;hydrochloride | - |

| Molecular Formula | C₆H₁₄ClNO | Calculated |

| Molecular Weight | 151.64 g/mol | Calculated |

| Monoisotopic Mass | 151.07640 Da | Calculated |

| Chemical Structure (Free Base) | CC(C)C1(O)CNC1 | [4] |

| Predicted XlogP (Free Base) | 0.1 | [4] |

| Appearance | Expected to be a white to off-white solid | General Knowledge |

Synthesis and Purification

The synthesis of 3-substituted azetidinols is a well-established process in organic chemistry. A robust and reliable method involves the Grignard addition of an appropriate organometallic reagent to an N-protected azetidin-3-one precursor, followed by deprotection and salt formation. This approach offers high yields and allows for modular synthesis of diverse analogues.[5]

Synthetic Workflow Diagram

The following diagram illustrates the multi-step synthesis from a commercially available starting material, N-Boc-azetidin-3-one.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 1-Boc-3-(propan-2-yl)azetidin-3-ol

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-Boc-azetidin-3-one (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add isopropylmagnesium chloride (a 2.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected intermediate as a colorless oil or white solid.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-Boc-3-(propan-2-yl)azetidin-3-ol (1.0 eq) from the previous step in a minimal amount of methanol or ethyl acetate.

-

To this solution, add a 4.0 M solution of hydrogen chloride (HCl) in 1,4-dioxane (4.0-5.0 eq).

-

Stir the resulting mixture at room temperature for 2-4 hours. A precipitate will typically form.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure. If a solid has formed, it can be collected by filtration and washed with cold diethyl ether.

-

Dry the resulting solid under high vacuum to yield this compound as a stable salt.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the final compound, a suite of analytical techniques is required.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be consistent with the proposed structure. Expected signals include a doublet for the two methyl groups of the isopropyl moiety, a corresponding septet for the isopropyl CH, and distinct signals for the non-equivalent CH₂ protons of the azetidine ring. The hydroxyl and amine protons may appear as broad singlets and can be exchanged with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the correct number of unique carbon signals: two for the azetidine ring, one quaternary carbon at the 3-position, and two signals for the isopropyl group.

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion of the free base (C₆H₁₃NO), corresponding to an m/z value consistent with its formula.[6]

Applications in Drug Discovery and Development

This compound is not an end-product therapeutic but rather a valuable building block for creating more complex molecules.

-

Scaffold for Combinatorial Libraries: The azetidine nitrogen can be readily functionalized via reactions such as reductive amination, acylation, or alkylation, allowing for the rapid generation of large libraries of diverse compounds for high-throughput screening (HTS).[2][7]

-

CNS-Active Agents: The small, polar nature of the azetidine scaffold can improve blood-brain barrier penetration, making it an attractive component for central nervous system (CNS) drug candidates.[7]

-

Triple Reuptake Inhibitors (TRIs): 3-substituted azetidine derivatives have been successfully explored in the design of novel antidepressants that act as TRIs, simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine.[5][8] The title compound serves as a key starting point for synthesizing analogues in this class.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related Azetidin-3-ol hydrochloride (CAS 18621-18-6) can be used for preliminary guidance.[9]

-

Hazard Classification: Likely to be classified as harmful if swallowed (Acute toxicity, oral, Category 4), a skin irritant (Category 2), a cause of serious eye damage (Category 1), and may cause respiratory irritation (Category 3).[9]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. For long-term stability, storage at -20°C is recommended.

Disclaimer: This information is for guidance only. Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its unique structural and physicochemical properties make it an invaluable tool for medicinal chemists aiming to optimize lead compounds. The strategic incorporation of this and related azetidine scaffolds is a proven method for enhancing the drug-like properties of novel therapeutic agents.

References

- EvitaChem. 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride (EVT-2527169).

-

Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available from: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds.

- ACS Publications. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.

-

Cambridge Bioscience. Azetidin-3-ol (hydrochloride). MedChem Express. Available from: [Link]

- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.

-

ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

Organic Syntheses. Azetidine. Available from: [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(4), 245-256. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Technical Guide: Physicochemical Characterization of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Propan-2-yl)azetidin-3-ol hydrochloride (IUPAC Name: 3-(propan-2-yl)azetidin-3-ol;hydrochloride), a substituted azetidine derivative of interest in medicinal chemistry and drug development. Azetidine scaffolds are prevalent in modern pharmaceuticals due to their ability to impart favorable properties such as improved metabolic stability, solubility, and target-binding affinity. This document consolidates available structural information and presents a detailed framework of standard experimental protocols for the determination of key physical properties. The methodologies are described with an emphasis on the underlying scientific principles and the rationale for experimental choices, providing a self-validating system for researchers. This guide is intended for scientists and professionals in drug discovery and development who require a robust understanding and characterization of novel small molecules.

Introduction and Molecular Overview

The azetidine ring is a saturated four-membered heterocycle containing a nitrogen atom. Its strained ring system provides a unique three-dimensional geometry that is increasingly utilized by medicinal chemists to explore novel chemical space. The incorporation of an isopropyl group and a hydroxyl moiety at the C3 position, as in 3-(Propan-2-yl)azetidin-3-ol, creates a chiral center and introduces functionalities that can significantly influence intermolecular interactions.

As a hydrochloride salt, the compound's aqueous solubility and solid-state stability are generally enhanced compared to its free base form, which is a critical consideration for pharmaceutical development.[1] A thorough characterization of its physical properties is the foundational step for any further research, including formulation development, pharmacokinetic studies, and process chemistry.

Chemical Structure and Identifiers

The fundamental identity of the compound is established by its structure and molecular formula.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-(propan-2-yl)azetidin-3-ol;hydrochloride | - |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [3] |

| Canonical SMILES | CC(C)C1(CNC1)O.Cl | [2] |

| InChI Key | JJZBZSJMFXRHFE-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 115.09972 Da (free base) |[2] |

Core Physicochemical Properties: Data and Experimental Determination

While specific experimental data for this compound is not widely published, its properties can be reliably determined using standard analytical techniques. This section summarizes the available predicted data and outlines the authoritative protocols for experimental verification.

Table 2: Summary of Physicochemical Properties

| Property | Value | Status / Method |

|---|---|---|

| Appearance | White to off-white solid | Expected, based on similar compounds[4][5] |

| Melting Point | Data not available | Protocol: Differential Scanning Calorimetry (DSC) |

| Aqueous Solubility | Data not available | Protocol: HPLC-based equilibrium solubility |

| pKa | Data not available | Protocol: Potentiometric Titration / UV-Metric |

| LogP / LogD | XlogP (predicted): 0.1 (free base) |[2] / Protocol: Shake-flask method (LogD) |

Melting Point Determination

The melting point is a critical parameter indicating purity and solid-state stability. For hydrochloride salts of small molecules, it is often a sharp, defined transition.

Recommended Protocol: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic event, such as melting, results in a detectable peak.

-

Methodology:

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid (a pinhole may be used to allow for the release of any trapped solvent or moisture).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. A typical temperature range would be from ambient to 250 °C, well above the expected melting point of related structures like azetidin-3-ol hydrochloride (85-92°C).[4][6]

-

The onset temperature of the endothermic peak is recorded as the melting point.

-

-

Causality and Trustworthiness: Using a calibrated DSC instrument provides high accuracy and reproducibility. The heating rate is chosen to ensure thermal equilibrium without sacrificing peak resolution. This method validates itself through the sharpness of the melting endotherm, where a broad peak would suggest the presence of impurities or multiple crystalline forms.

Aqueous Solubility Assessment

Solubility is a determinant of bioavailability and is crucial for developing formulations. As a hydrochloride salt, the compound is expected to have higher aqueous solubility than its free base.[3]

Recommended Protocol: Equilibrium Shake-Flask Solubility with HPLC Analysis

-

Principle: An excess of the solid compound is equilibrated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) until the concentration of the dissolved solute in the supernatant reaches a constant value.

-

Methodology:

-

Add an excess amount of this compound to a known volume of pH 7.4 buffer in a glass vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

-

Filter the suspension through a 0.45 µm filter to remove undissolved solids.

-

Quantify the concentration of the compound in the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

A standard calibration curve of the compound is used for accurate concentration determination.

-

-

Expertise and Validation: This "gold standard" method directly measures thermodynamic solubility. The 24-hour equilibration period is an industry-standard practice to ensure true equilibrium is achieved. The use of a validated, specific HPLC method ensures that the measured concentration corresponds only to the parent compound, excluding any potential degradants, thus guaranteeing the trustworthiness of the result.

Determination of pKa (Acid Dissociation Constant)

The pKa of the protonated azetidine nitrogen is a key parameter that governs the compound's ionization state, and thus its solubility and permeability, at different physiological pH values.

Recommended Protocol: Potentiometric Titration

-

Principle: The compound is dissolved in water and titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated electrode as a function of the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized.

-

Methodology:

-

Prepare a solution of the hydrochloride salt of known concentration (e.g., 1-10 mM) in deionized water.

-

Slowly add standardized NaOH solution in small increments using an automated titrator.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is determined from the midpoint of the steepest part of the titration curve (the equivalence point).

-

-

Authoritative Grounding: This method is a direct and robust measure of the pKa. The self-validating nature of the protocol comes from the clear sigmoidal shape of the titration curve, which provides a distinct inflection point for accurate calculation. For compounds with low solubility or chromophores, alternative methods like UV-metric or NMR titration can be employed.

Experimental Workflow and Logic

The characterization of a new chemical entity follows a logical progression. The identity is first confirmed, followed by the determination of its fundamental physical properties. This workflow ensures that each subsequent step is built upon a solid foundation of verified data.

Caption: Logical workflow for physicochemical characterization.

Conclusion

While published experimental data for this compound is scarce, this guide provides the necessary framework for its complete physicochemical characterization. By employing the standardized, self-validating protocols for determining melting point, solubility, and pKa, researchers can generate the reliable and accurate data required for advancing drug discovery and development programs. The structural features of this compound—a constrained azetidine ring, a chiral center, and hydrogen bonding motifs—make it an intriguing candidate for further investigation, and the foundational data derived from the methods described herein are the essential first step in that journey.

References

- 1. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 3. CAS 54431-32-2: 1-isopropylazetidin-3-ol hydrochloride [cymitquimica.com]

- 4. Azetidin-3-ol,hydrochloride CAS 18621-18-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, conferring unique three-dimensional conformations that enable novel interactions with biological targets.[1][2] 3-(Propan-2-yl)azetidin-3-ol hydrochloride is a synthetic small molecule with largely unexplored pharmacological potential. This technical guide presents a strategic and in-depth framework for the elucidation of its mechanism of action. We will navigate the logical progression from initial broad-spectrum screening to specific target identification and pathway analysis, providing detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Azetidine Scaffold and the Promise of this compound

Azetidine derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and central nervous system (CNS) stimulant properties.[2][3] The strained four-membered ring imparts a rigid, three-dimensional geometry that can be exploited for precise targeting of protein binding pockets. The 3-hydroxyazetidine moiety, in particular, is a key building block in the synthesis of various pharmaceuticals.[4][5] The addition of a lipophilic isopropyl group at the 3-position of the azetidine ring in this compound suggests the potential for specific interactions within hydrophobic binding domains of target proteins.

Given the prevalence of azetidine-based compounds in neuroscience research, a primary hypothesis is that this compound may act as a modulator of a CNS target, such as a G-protein coupled receptor (GPCR), ion channel, or enzyme. This guide will therefore focus on a systematic approach to investigate this hypothesis, while remaining open to other possibilities.

Phase 1: Broad-Spectrum Phenotypic Screening to Identify Biological Activity

The initial step is to cast a wide net to identify any significant biological response elicited by the compound. This is crucial for narrowing down the vast landscape of potential mechanisms.

In Vitro Cytotoxicity and Phenotypic Profiling

A foundational experiment is to assess the compound's general cytotoxicity across a panel of cell lines. This helps determine a suitable concentration range for subsequent functional assays and can provide early indications of potential anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Plating: Seed a panel of cancer and non-cancer cell lines (e.g., HeLa, HEK293, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO or saline).

-